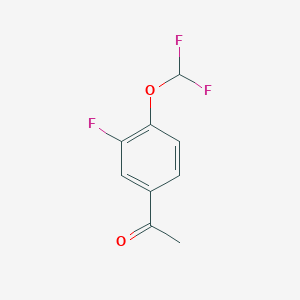

![molecular formula C17H23ClN2O2 B1391575 Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 637362-21-1](/img/structure/B1391575.png)

Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate

Overview

Description

“Tert-butyl 5-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate” is a complex organic compound. The “tert-butyl” part refers to a functional group (R−C(CH3)3) in organic chemistry where R represents an alkyl group or an aryl group . The “5-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate” part refers to a spirocyclic compound, which is a type of chemical compound that features atoms arranged in a spiral chain .

Scientific Research Applications

Application 1: Synthesis of Indole Derivatives

- Summary of the Application : Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and various disorders in the human body .

- Methods of Application or Experimental Procedures : In 2010, Zhixiang et al. demonstrated that lycogarubin C was synthesized from (but-3-ynyloxy)(tert-butyl)dimethylsilane as a starting precursor in eight steps, through key steps including a hetero-/retro-Diels–Alder reaction, the reduction of 1,2-diazine, Swern oxidation, and Fischer indole synthesis .

- Results or Outcomes : The synthesis of indole derivatives has attracted the attention of the chemical community due to the importance of this significant ring system .

Application 2: Stereoselective Synthesis of Spirocyclic Oxindoles

- Summary of the Application : The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry. This review analyses the development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings .

- Methods of Application or Experimental Procedures : The application of spirocyclic structures in drug discovery has seen a dramatic increase in attention in recent years, alongside major developments in their synthetic chemistry .

- Results or Outcomes : Spirocyclic compounds can improve certain physicochemical properties such as lipophilicity, aqueous solubility and metabolic stability, in comparison to the respective monocyclic structure .

Application 3: Synthesis of a Spirocyclic Oxindole Analogue

- Summary of the Application : An efficient route to prepare the spirocyclic oxindole analogue 1’-(tert-butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-5-carboxylic acid .

- Methods of Application or Experimental Procedures : The synthesis was achieved in eight steps with an overall yield of 35%. This synthetic route is scalable without chromatographic purification .

- Results or Outcomes : The synthesis resulted in the successful preparation of the spirocyclic oxindole analogue .

Application 4: Drug Discovery

- Summary of the Application : The application of spirocyclic structures in drug discovery has seen a dramatic increase in attention in recent years . Spirocyclic compounds can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, in comparison to the respective monocyclic structure .

- Methods of Application or Experimental Procedures : The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry .

- Results or Outcomes : Spirocyclic compounds access relatively underexplored chemical space and novel intellectual property (IP) space .

Application 5: Construction of Indoles

- Summary of the Application : The construction of indoles as a moiety in selected alkaloids has attracted the attention of the chemical community .

- Methods of Application or Experimental Procedures : The investigation of novel methods of synthesis have attracted the attention of the chemical community .

- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .

Application 6: Drug Discovery with Spirocyclic Structures

- Summary of the Application : The application of spirocyclic structures in drug discovery has seen a dramatic increase in attention in recent years . Spirocyclic compounds can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, in comparison to the respective monocyclic structure .

- Methods of Application or Experimental Procedures : The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry .

- Results or Outcomes : Spirocyclic compounds access relatively underexplored chemical space and novel intellectual property (IP) space .

Application 7: Construction of Indoles

- Summary of the Application : The construction of indoles as a moiety in selected alkaloids has attracted the attention of the chemical community .

- Methods of Application or Experimental Procedures : The investigation of novel methods of synthesis have attracted the attention of the chemical community .

- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .

Future Directions

The future directions for research on “Tert-butyl 5-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate” could involve further exploration of its synthesis process, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential biological activities could be investigated, given the known activities of similar spirocyclic compounds .

properties

IUPAC Name |

tert-butyl 5-chlorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClN2O2/c1-16(2,3)22-15(21)20-8-6-17(7-9-20)11-19-14-5-4-12(18)10-13(14)17/h4-5,10,19H,6-9,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONFPBXPHBCLTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676490 | |

| Record name | tert-Butyl 5-chloro-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate | |

CAS RN |

637362-21-1 | |

| Record name | tert-Butyl 5-chloro-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

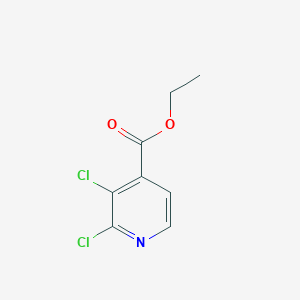

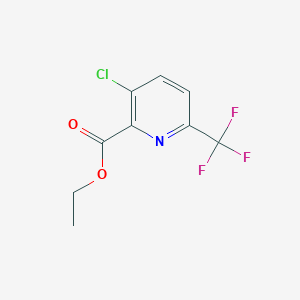

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.